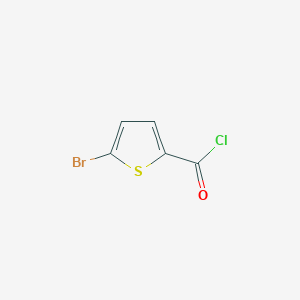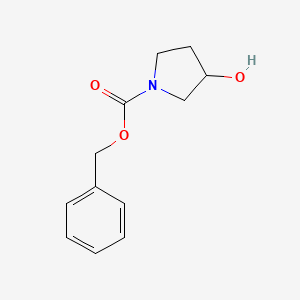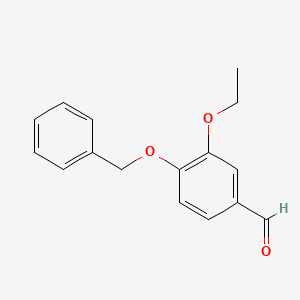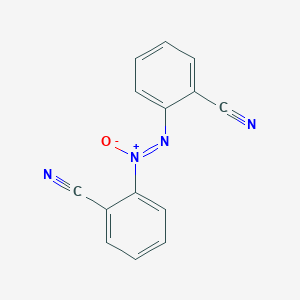
5-Bromothiophene-2-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromothiophene-2-carbonyl chloride and related compounds often involves palladium-catalyzed coupling reactions. For instance, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system, resulting in coupling at the C-H bond while keeping the carbon-bromine bond intact for further reactions (Kobayashi et al., 2005). Another synthesis approach involves the controlled polymerization of bromothiophenes using nickel catalysts and additives like LiCl, which significantly affect the polymerization rate (Lamps & Catala, 2011).
Molecular Structure Analysis
Detailed insights into the molecular structure of thiophene derivatives can be obtained through spectroscopic methods, including UV-Vis, NMR, and IR spectroscopy. The study of these compounds includes analyzing the effects of substitution on thiophene's reactivity and stability, as demonstrated through density functional theory (DFT) calculations (Rasool et al., 2020).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as Suzuki cross-coupling, which is utilized for synthesizing novel thiophene-based derivatives with potential spasmolytic effects. These reactions emphasize the compound's versatility and its utility in creating complex molecules with specific properties (Rasool et al., 2020).
Scientific Research Applications
Catalytic Reactions and Organic Synthesis
5-Bromothiophene-2-carbonyl chloride is involved in various catalytic reactions and organic syntheses. Notably, it participates in palladium-catalyzed coupling reactions, as demonstrated by research on bromothiophene derivatives reacting with aryl iodides catalyzed by palladium in the presence of a silver(I) nitrate/potassium fluoride system. This process allows for coupling at the C-H bond while keeping the carbon-bromine bond intact, enabling further palladium-catalyzed C-C bond-forming reactions in reasonable yields (Kobayashi et al., 2005).
Organometallic Chemistry
In organometallic chemistry, this compound contributes to the formation of new compounds with metal-2-thienyl linkages. Research on thienylmercury(II)chloride reacting with various palladium and platinum complexes highlights the role of 5-bromothiophene derivatives in creating new organometallic compounds (Chia & McWhinnie, 1980).
Synthesis of Polydodecylthiophene
The controlled polymerization of 5-bromothiophene derivatives, such as 2-bromo-3-hexyl-5-iodothiophene and 2-iodo-3-hexyl-5-bromothiophene, is a key area of research in materials science. Using catalysts like Ni(dppp)Cl2 and additives like LiCl, studies have shown the significant effect of these reagents on the propagation rate constants, which is crucial for the synthesis of high molecular weight polydodecylthiophene (Lamps & Catala, 2011).
Hydrogenation of Sulphur-Containing Aldehydes
This compound also plays a role in the selective catalytic hydrogenation of bifunctional compounds containing carbonyl and sulphur moieties. Research has demonstrated its involvement in hydrogen transfer reactions from alcohols using a basic catalyst, which is significant for understanding the reaction mechanisms and developing efficient catalytic processes (Vu, Kumbhar, & Figuéras, 2003).
Synthetic and Computational Studies
Additionally, this compound is used in the synthesis of novel thiophene-based derivatives. These derivatives are characterized through spectral analysis, and their properties are explored through density functional theory (DFT) calculations, providing insights into their reactivity and stability. Such studies are vital for the development of new materials and pharmaceuticals (Rasool et al., 2020).
Safety and Hazards
This compound is classified as dangerous with hazard statements H335, H314, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
While specific future directions for 5-Bromothiophene-2-carbonyl chloride are not available, thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to develop advanced compounds with various biological effects .
properties
IUPAC Name |
5-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIONTBOMZNQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345587 | |
| Record name | 5-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31555-60-9 | |
| Record name | 5-Bromo-2-thiophenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

